3-(Methylamino)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

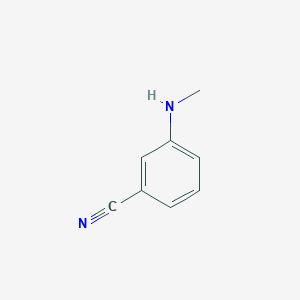

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZUKBAAILMFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591012 | |

| Record name | 3-(Methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64910-52-7 | |

| Record name | 3-(Methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Methylamino)benzonitrile CAS number and properties

An In-depth Technical Guide to 3-(Methylamino)benzonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 64910-52-7), a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, delve into its characteristic reactivity governed by the interplay of the methylamino and nitrile functional groups, and present a robust, field-tested protocol for its laboratory-scale synthesis. Furthermore, this document discusses the compound's known applications, particularly as a structural motif in pharmacologically active agents, and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a methylamino group and a nitrile group at the meta-position. This arrangement dictates its electronic properties and chemical behavior.

The CAS Registry Number for this compound is 64910-52-7 .

Structural and Physical Data

The key physicochemical properties are summarized in the table below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 64910-52-7 | |

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | White crystalline solid to yellow/brown solid-liquid mixture | |

| Boiling Point | 259.8 °C (Predicted) | |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents | |

| Storage | Store in a dark, dry place at room temperature under inert atmosphere. |

Spectroscopic Profile (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (4H): Complex multiplet signals in the aromatic region (~6.8-7.4 ppm). The meta-substitution pattern will lead to distinct splitting. - N-H Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration. - Methyl Protons (3H): A singlet or a doublet (if coupled to the N-H proton) around 2.8-3.0 ppm. |

| ¹³C NMR | - Nitrile Carbon (-C≡N): A signal around 118-120 ppm. - Aromatic Carbons (6C): Signals in the range of 110-150 ppm. The carbon attached to the nitrogen (C-N) will be significantly shifted downfield. - Methyl Carbon (-CH₃): A signal in the aliphatic region, around 30 ppm. |

| FT-IR (cm⁻¹) | - N-H Stretch: A sharp to moderately broad peak around 3350-3450 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - Nitrile Stretch (-C≡N): A characteristic sharp, strong absorption band at ~2220-2230 cm⁻¹. - C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region. |

Chemical Reactivity and Synthetic Logic

The reactivity of this compound is governed by three key features: the nucleophilic secondary amine, the electrophilic nitrile group, and the aromatic ring. The methylamino group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. Their meta-relationship creates a unique electronic landscape that influences synthetic strategies.

-

Amino Group Reactivity : The secondary amine is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and arylation. This site often requires protection (e.g., via acylation) if reactions are to be directed elsewhere on the molecule.

-

Nitrile Group Reactivity : The nitrile group is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.[4]

-

Aromatic Ring Reactivity : For electrophilic aromatic substitution, the powerful activating effect of the methylamino group will direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is sterically the most accessible.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound can be efficiently achieved via nucleophilic aromatic substitution (SₙAr) on an appropriately activated precursor. The following protocol utilizes 3-fluorobenzonitrile as the starting material, as the fluorine atom is an excellent leaving group for SₙAr reactions.

Rationale for Experimental Choices

-

Starting Material : 3-Fluorobenzonitrile is chosen due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack and makes it a good leaving group.

-

Reagent : An aqueous solution of methylamine is a cost-effective and readily available source of the methylamino nucleophile. A molar excess is used to drive the reaction to completion and act as a base to neutralize the HF byproduct.

-

Solvent : Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent for SₙAr reactions. It effectively solvates the cationic species, leaving the nucleophile "bare" and highly reactive, and can tolerate the temperatures required.

-

Temperature : Elevated temperature (100-120 °C) is necessary to provide the activation energy for the substitution reaction to proceed at a practical rate.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3-fluorobenzonitrile (1.0 eq) and dimethyl sulfoxide (DMSO, 3-5 mL per mmol of substrate).

-

Reagent Addition : Add a 40% aqueous solution of methylamine (3.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction Execution : Heat the reaction mixture to 110 °C and maintain for 8-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate may form.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing and Drying : Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Applications and Biological Significance

This compound is a valuable building block in medicinal chemistry. The aminobenzonitrile scaffold is present in numerous biologically active molecules.

-

Pharmaceutical Intermediate : It serves as a precursor for more complex molecules in drug discovery programs. The nitrile can be converted to other functional groups, and the secondary amine provides a handle for diversification.

-

Benzodiazepine Analogue : The compound has been described as an analogue of benzodiazepines and is reported to possess potent anxiolytic (anti-anxiety) activity. This suggests its potential as a scaffold for developing novel central nervous system (CNS) agents.

-

Toxicological Profile : It is important to note that this compound has also been reported to exhibit toxic effects on the liver and kidneys and may cause neurological disorders like seizures. This underscores the need for careful handling and thorough toxicological evaluation of any derivatives developed for therapeutic use.

Safety and Handling

Due to its toxicological profile, this compound must be handled with appropriate precautions in a well-ventilated chemical fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity | GHS06 (Skull and crossbones) | Danger | H301 : Toxic if swallowed. H311 : Toxic in contact with skin. H331 : Toxic if inhaled. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact : Rinse cautiously with water for several minutes.

-

Inhalation : Move person into fresh air and keep comfortable for breathing.

-

Ingestion : Call a POISON CENTER or doctor immediately.

-

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

References

A Technical Guide to 3-(Methylamino)benzonitrile: Molecular Structure, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-(Methylamino)benzonitrile, a key chemical intermediate and structural motif in medicinal chemistry. We will explore its fundamental molecular and physicochemical properties, detail a representative synthetic protocol and spectroscopic characterization workflow, and discuss its applications, particularly its role as a precursor in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Introduction: The Significance of a Substituted Benzonitrile

This compound (CAS No: 64910-52-7) is an aromatic organic compound featuring a benzonitrile core substituted with a methylamino group at the meta-position.[1][2] While seemingly simple, this arrangement of functional groups—a hydrogen bond donor/acceptor (the secondary amine) and a polar, metabolically stable cyano group—makes it a valuable building block in organic synthesis. The nitrile group, in particular, is an increasingly important functional group in modern drug design, valued for its ability to enhance binding affinity to biological targets and improve the pharmacokinetic profiles of parent molecules.[3]

Recent research has highlighted this compound as an analogue of benzodiazepine compounds, demonstrating potential anxiolytic activity.[1][4] Furthermore, its bifunctional nature makes it a useful linker in the synthesis of complex molecules like cyclic peptides, which are a growing class of therapeutics.[5] This guide serves to consolidate the key technical information required for its effective use in a research and development setting.

Molecular and Physicochemical Profile

The identity and properties of a chemical compound are dictated by its structure. The key identifiers and physicochemical characteristics of this compound are summarized below.

Molecular Structure

The structure consists of a benzene ring where the nitrile (-C≡N) and methylamino (-NHCH₃) groups are in a 1,3- (or meta) relationship.

Caption: 2D structure of this compound.

Quantitative Data Summary

The fundamental properties of this compound are presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 64910-52-7 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 259.8 °C | [1][2] |

| Purity | ≥95% (typical) | |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | CNC1=CC=CC(=C1)C#N | [1] |

| InChI Key | XLZUKBAAILMFSU-UHFFFAOYSA-N |

Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of starting materials are foundational to successful research. This section outlines a representative synthetic approach and the subsequent analytical workflow to validate the final product.

Representative Synthetic Pathway

A common and efficient method for preparing this compound is through the nucleophilic aromatic substitution of an activated aryl halide, such as 3-fluorobenzonitrile, with methylamine. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluorobenzonitrile (1.0 eq).

-

Reagent Addition: Add dimethyl sulfoxide (DMSO) as the solvent, followed by the slow addition of an aqueous solution of methylamine (40%, 2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Validation: Confirm the structure and purity of the isolated white solid using NMR and mass spectrometry, as described below.

Spectroscopic and Analytical Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information.

Caption: Workflow for Spectroscopic Characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen environment. Key expected signals include a singlet for the three methyl (–CH₃) protons, a broad singlet for the amine (–NH) proton which may exchange with D₂O, and a series of multiplets in the aromatic region corresponding to the four protons on the benzene ring.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the eight unique carbon atoms: one for the methyl carbon, one for the nitrile carbon (typically >110 ppm), and six for the aromatic carbons (four protonated, two quaternary).

-

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying functional groups. The most prominent and diagnostic peak will be a sharp, strong absorption between 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[7][8] A weaker, sharp peak in the 3300-3500 cm⁻¹ region is expected for the N-H stretch of the secondary amine.[6]

-

Mass Spectrometry (MS): This technique confirms the molecular weight. In its mass spectrum, this compound will show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (132.16).

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. This compound is classified as a hazardous substance and must be handled with care.

-

GHS Classification:

-

Pictogram: GHS06 (Skull and Crossbones).

-

Signal Word: Danger .

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

-

-

Precautions for Safe Handling:

-

Storage Conditions:

-

Store in a tightly sealed container in a dry, well-ventilated area.

-

Keep in a dark place at room temperature.

-

Store locked up.[10]

-

-

First-Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]

-

If on Skin: Remove contaminated clothing immediately. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[10]

-

If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[10]

-

Conclusion

This compound is a compound of significant utility for professionals in drug discovery and chemical synthesis. Its defined molecular structure, with a molecular weight of 132.16 g/mol , allows for its use as a versatile scaffold and intermediate.[1] The presence of both a nucleophilic amine and an electrophilic nitrile group provides multiple avenues for chemical modification. Understanding its synthesis, proper handling, and comprehensive spectroscopic characterization is essential for its effective application in the development of next-generation pharmaceuticals and other advanced materials.

References

- 1. This compound | 64910-52-7 | PCA91052 [biosynth.com]

- 2. This compound | 64910-52-7 [amp.chemicalbook.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Buy 3-Amino-4-(methylamino)benzonitrile | 64910-46-9 [smolecule.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-(Methylamino)benzonitrile: Synthesis, Characterization, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(Methylamino)benzonitrile, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The document delves into the compound's physicochemical properties, detailed synthetic protocols, thorough spectroscopic characterization, and an analysis of its chemical reactivity. Furthermore, it explores the applications of this compound as a key building block in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and compounds with potential anxiolytic activity. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this molecule in their synthetic endeavors.

Introduction and Physicochemical Properties

This compound, with the IUPAC name This compound , is an aromatic compound featuring both a secondary amine and a nitrile functional group. This unique combination of an electron-donating group (methylamino) and an electron-withdrawing group (cyano) on the benzene ring at the meta position imparts a distinct reactivity profile, making it a valuable scaffold in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 64910-52-7 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | White, crystalline solid or liquid | [1] |

| Boiling Point | 259.8 °C | [1] |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | CNC1=CC=CC(=C1)C#N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Two primary and reliable methods are detailed below: Nucleophilic Aromatic Substitution and Reductive Amination.

Method 1: Nucleophilic Aromatic Substitution of 3-Fluorobenzonitrile

This method leverages the reactivity of an activated aryl halide with an amine. The electron-withdrawing nature of the nitrile group facilitates the nucleophilic displacement of the fluoride ion by methylamine.

Caption: Nucleophilic aromatic substitution of 3-fluorobenzonitrile.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Methylamine: To the stirred solution, add a solution of methylamine (2.0 eq, e.g., 40% in water or 2.0 M in THF) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Method 2: N-Alkylation of 3-Aminobenzonitrile

This approach involves the direct methylation of the primary amine group of 3-aminobenzonitrile. Careful control of stoichiometry is crucial to minimize over-alkylation to the tertiary amine.

Caption: N-Alkylation of 3-aminobenzonitrile.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-aminobenzonitrile (1.0 eq) in acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Methylating Agent: Add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature with vigorous stirring. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, filter off the inorganic salts and wash the residue with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound. The expected spectral data are detailed below, based on the analysis of analogous compounds and fundamental spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for the aromatic protons, the N-methyl protons, and the N-H proton.

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Splitting Patterns

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.20 - 7.40 | m | - | 1H |

| Aromatic-H | 6.80 - 7.00 | m | - | 3H |

| N-H | ~4.0 (broad) | s | - | 1H |

| N-CH₃ | ~2.85 | s | - | 3H |

Note: The chemical shift of the N-H proton can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the N-methyl carbon.

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C-N (Aromatic) | ~148 |

| Aromatic C-H | 129-130 |

| Aromatic C-H | 118-120 |

| Aromatic C-H | 115-117 |

| C ≡N | ~119 |

| Aromatic C -CN | ~113 |

| N-C H₃ | ~30 |

FT-IR Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the molecule.

Table 4: Key FT-IR Vibrational Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1620, 1450-1500 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

The strong, sharp absorption band in the 2220-2240 cm⁻¹ region is a definitive indicator of the nitrile functional group.[2]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 132.

-

Major Fragments: Fragmentation may involve the loss of a hydrogen atom (M-1), a methyl group (M-15), or the cyano group (M-26). The fragmentation of benzonitrile and its derivatives often involves the loss of HCN or HNC.[3][4][5]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating methylamino group and the electron-withdrawing nitrile group.

Caption: Reactivity profile of this compound.

Electrophilic Aromatic Substitution

The methylamino group is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the benzene ring through resonance. Conversely, the nitrile group is a deactivating group and a meta-director. In electrophilic aromatic substitution reactions, the powerful activating effect of the methylamino group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is para to the methylamino group and ortho to the nitrile group, while position 6 is ortho to the methylamino group. Position 2 is also ortho to the methylamino group but is sterically hindered by the adjacent nitrile group. Therefore, substitution is most likely to occur at positions 4 and 6.

Reactions of the Nitrile Group

The nitrile group can undergo a variety of transformations, providing access to other important functional groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 3-(methylamino)benzoic acid.

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, to produce 3-(methylamino)benzylamine.

Applications in Drug Discovery

Benzonitrile derivatives are prevalent scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of therapeutic agents.[6] this compound, in particular, is a valuable building block for compounds targeting the central nervous system and for the development of kinase inhibitors.

Anxiolytic Agents

This compound has been described as an analog of benzodiazepine compounds and is suggested to possess potent anxiolytic activity.[1] The structural features of this molecule, including the aromatic ring and the basic nitrogen atom, are common in compounds that interact with central nervous system receptors. Research in this area focuses on synthesizing derivatives of this compound to modulate their pharmacological properties and develop novel anxiolytic drugs with improved efficacy and side-effect profiles.[7][8][9]

Kinase Inhibitors

The 3-aminobenzonitrile scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The amino group can serve as a key hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor or a point for further chemical modification. Derivatives of this compound can be synthesized to target the ATP-binding site of various kinases. For instance, the 4-phenylamino-3-quinolinecarbonitrile core, which can be derived from intermediates like this compound, is a known scaffold for potent Src kinase inhibitors.[10][11] The development of such inhibitors is a critical area of research in oncology.

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled. Therefore, it is imperative to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically versatile molecule with a rich chemical profile. Its unique electronic properties, arising from the presence of both an electron-donating and an electron-withdrawing group, make it a valuable intermediate for a range of chemical transformations. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide will aid researchers in its preparation and characterization. The demonstrated and potential applications of this compound in the development of anxiolytic agents and kinase inhibitors highlight its significance in modern drug discovery and medicinal chemistry. As the demand for novel therapeutics continues to grow, the utility of such well-characterized building blocks will undoubtedly increase.

References

- 1. This compound | 64910-52-7 | PCA91052 [biosynth.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Buy 3-Amino-4-(methylamino)benzonitrile | 64910-46-9 [smolecule.com]

- 7. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Methylamino)benzonitrile

Introduction

3-(Methylamino)benzonitrile, identified by CAS Number 64910-52-7, is an aromatic organic compound featuring both a secondary amine and a nitrile functional group. This unique bifunctional structure makes it a molecule of interest in medicinal chemistry and organic synthesis. The interplay between the electron-donating methylamino group and the electron-withdrawing nitrile group on the aromatic ring governs its chemical behavior and reactivity. This guide provides a comprehensive overview of its known physical and chemical properties, predicted spectroscopic characteristics, and potential synthetic applications, tailored for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

Physical and Chemical Properties

The macroscopic properties of a compound are fundamental to its handling, storage, and application in a laboratory setting. While comprehensive experimental data for this compound is not widely published, key properties have been reported by various chemical suppliers.

| Property | Value / Description | Source(s) |

| CAS Number | 64910-52-7 | |

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | White crystalline solid to Yellow/brown solid or liquid. | [1] |

| Melting Point | Not determined. | [1] |

| Boiling Point | 259.8 °C (Predicted) | |

| Solubility | Soluble in organic solvents. | |

| Storage | Keep in a dark place, sealed in a dry environment at room temperature. |

Note: The variability in the described physical state suggests that the compound may have a melting point close to ambient temperature or that its appearance is sensitive to purity.

Predicted Spectroscopic Characteristics

As a Senior Application Scientist, the ability to predict and interpret spectral data is paramount for structure verification. In the absence of publicly available spectra for this compound, the following section details the expected spectroscopic signatures based on its molecular structure and established principles of NMR, IR, and MS analysis.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region (approx. δ 6.5-7.5 ppm). Due to the influence of both the methylamino and nitrile groups, they will exhibit complex splitting patterns (doublets, triplets, or multiplets). The proton ortho to the activating methylamino group is expected to be the most upfield-shifted.

-

Amine Proton (1H): A broad singlet corresponding to the N-H proton is expected. Its chemical shift can vary significantly (approx. δ 3.5-5.0 ppm) depending on solvent and concentration, and it may be exchangeable with D₂O.

-

Methyl Protons (3H): The N-methyl group protons will likely appear as a singlet (or a doublet if coupled to the N-H proton, though this is often not resolved) in the upfield region, estimated around δ 2.8-3.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display 6 distinct signals for the aromatic carbons, plus signals for the nitrile and methyl carbons.

-

Aromatic Carbons (6C): Six peaks are expected in the δ 110-150 ppm range. The carbon attached to the nitrogen (C3) will be significantly shielded, while the carbon attached to the cyano group (C1) will be deshielded.

-

Nitrile Carbon (1C): The carbon of the C≡N group is expected to appear as a sharp signal around δ 118-120 ppm.

-

Methyl Carbon (1C): The N-methyl carbon should produce a signal in the aliphatic region, around δ 30 ppm.

-

The IR spectrum provides direct evidence for the key functional groups.

-

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected in the range of 2220-2240 cm⁻¹.

-

N-H Stretch: A moderate, sharp absorption band for the secondary amine N-H stretch should appear between 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching bands will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching will produce one or more bands in the 1450-1600 cm⁻¹ region.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 132. Common fragmentation patterns would likely include the loss of a hydrogen atom to give a fragment at m/z = 131, and potentially the loss of the methyl group (CH₃) to yield a fragment at m/z = 117.

Part 2: Synthesis and Chemical Reactivity

The reactivity of this compound is dictated by the electronic dialogue between the activating methylamino group and the deactivating nitrile group. This duality makes it a versatile synthetic intermediate.

Proposed Synthesis Pathway

A logical and common laboratory-scale synthesis of this compound would involve the selective methylation of 3-aminobenzonitrile. This precursor is commercially available and provides a direct route to the target molecule.

Caption: Proposed synthesis of this compound.

Representative Protocol (Adapted from similar procedures): Disclaimer: This protocol is illustrative and has not been validated for this specific transformation. It should be adapted and optimized by a qualified chemist.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 3-aminobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Methylation: Cool the resulting suspension back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity Profile

The chemical nature of this compound is a classic example of substituent effects in aromatic chemistry.

-

The -NHCH₃ group is a potent activating group due to the lone pair on the nitrogen atom, which can donate electron density into the ring via resonance. It is an ortho, para-director for electrophilic aromatic substitution.

-

The -C≡N group is a moderately deactivating group due to the electronegativity of nitrogen and its ability to withdraw electron density from the ring via induction and resonance. It is a meta-director.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction (e.g., halogenation, nitration), the powerful activating effect of the methylamino group will dominate. Substitution is strongly directed to the positions ortho and para to the amine. Therefore, the primary products would be 4-substituted and 2-substituted-3-(methylamino)benzonitriles. The position para to the amine (C6) is sterically more accessible than the position ortho (C2 and C4), suggesting the 6-substituted product might be favored.

Nucleophilic Reactions: The nitrile group is susceptible to nucleophilic attack.

-

Reduction: The nitrile can be reduced to a primary amine, yielding 3-(methylamino)benzylamine, using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. This creates a valuable diamine scaffold.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, forming 3-(methylamino)benzoic acid.

Part 3: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | Code | Description |

| Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Acute Toxicity, Oral | H301 | Toxic if swallowed. |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin. |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled. |

Handling Recommendations:

-

Use this compound only in a well-ventilated chemical fume hood.[1]

-

Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety glasses or goggles, and a lab coat.[1]

-

Avoid inhalation of dust or vapors. Use a suitable respirator if high concentrations are present.[1]

-

Prevent contact with skin and eyes. In case of contact, wash immediately and thoroughly with water and seek medical advice.[1]

-

Keep away from foodstuffs and beverages. Wash hands thoroughly after handling.[1]

Part 4: Applications and Conclusion

This compound serves as a valuable building block in organic synthesis, particularly for constructing molecules with potential biological activity. It has been described as an analogue of benzodiazepine compounds, suggesting its utility in neurological research, though its toxicity is also noted. The presence of two reactive sites allows for sequential or orthogonal functionalization, enabling the creation of diverse chemical libraries for drug discovery and materials science.

This guide has synthesized the available data on this compound and provided expert-driven predictions where experimental data is lacking. By understanding its fundamental properties, reactivity, and safety considerations, researchers can effectively and safely utilize this compound in their synthetic endeavors.

References

A Spectroscopic Guide to 3-(Methylamino)benzonitrile: In-Depth Analysis for Researchers and Drug Development Professionals

Introduction

3-(Methylamino)benzonitrile (C₈H₈N₂, Molecular Weight: 132.16 g/mol , CAS: 64910-52-7) is a substituted aromatic compound containing both a nitrile and a secondary amine functional group.[1] The interplay of these groups on the benzene ring creates a unique electronic environment, making a thorough spectroscopic analysis essential for its identification, purity assessment, and the understanding of its chemical behavior. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics of this molecule, providing a detailed interpretation of its spectral features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, we can map the connectivity and electronic properties of this compound.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl protons. The predicted chemical shifts (δ) are based on the analysis of substituted benzonitriles and anilines.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2 | ~6.8 | Singlet or Doublet | 1H | This proton is ortho to the methylamino group and meta to the nitrile group. |

| H-4 | ~6.7 | Doublet | 1H | This proton is para to the methylamino group and ortho to the nitrile group. |

| H-5 | ~7.2 | Triplet | 1H | This proton is meta to both the methylamino and nitrile groups. |

| H-6 | ~6.9 | Doublet | 1H | This proton is ortho to the nitrile group and meta to the methylamino group. |

| N-H | ~3.5-4.5 | Broad Singlet | 1H | The chemical shift of the N-H proton is highly dependent on solvent and concentration due to hydrogen bonding.[4] It may exchange with D₂O. |

| -CH₃ | ~2.8 | Singlet | 3H | The methyl protons are adjacent to the nitrogen atom. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The nitrile carbon has a characteristic chemical shift in the 110-125 ppm range.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C-CN) | ~112 | The carbon to which the nitrile group is attached. |

| C-2 | ~115 | |

| C-3 (C-N) | ~150 | The carbon attached to the methylamino group will be significantly downfield. |

| C-4 | ~118 | |

| C-5 | ~130 | |

| C-6 | ~120 | |

| -CN | ~119 | The nitrile carbon itself. |

| -CH₃ | ~30 | The methyl carbon attached to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using various techniques. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitrile and secondary amine groups.[6][7][8]

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3350-3310 | Weak to Medium | Characteristic of a secondary amine. The band is typically sharper than an O-H stretch.[7] |

| Aromatic C-H Stretch | 3100-3000 | Medium | |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Corresponding to the methyl group. |

| C≡N Stretch | 2240-2220 | Strong, Sharp | The conjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles.[6][8] |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Multiple bands are expected in this region. |

| N-H Bend | 1650-1580 | Medium | This band can sometimes be broad. |

| C-N Stretch | 1335-1250 | Strong | For aromatic amines.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) can also be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum

The mass spectrum of this compound will adhere to the nitrogen rule , which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[9] In this case, with two nitrogen atoms, the molecular ion peak ([M]⁺˙) is expected at an even m/z value. The molecular formula C₈H₈N₂ gives a molecular weight of 132.16, so the molecular ion peak will be observed at m/z = 132.

Fragmentation Pattern: Aromatic amines often exhibit an intense molecular ion peak. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom from the amine to give a prominent [M-1]⁺ peak. Further fragmentation of the aromatic ring can also occur.

Expected Key Fragments:

-

m/z = 132: Molecular ion ([M]⁺˙)

-

m/z = 131: Loss of a hydrogen atom from the methylamino group ([M-H]⁺)

-

m/z = 117: Loss of a methyl radical ([M-CH₃]⁺)

-

m/z = 104: Loss of HCN from the nitrile group.

Visualization of Spectroscopic Assignments

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the structure of this compound and the proposed assignments for its NMR spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its identification and characterization. While based on predictive data and analysis of analogous structures, the principles and expected spectral features presented here offer a high degree of confidence for researchers and professionals in the field. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry, when interpreted with a solid understanding of spectroscopic principles, allows for the unambiguous confirmation of the structure and purity of this important molecule.

References

- 1. rsc.org [rsc.org]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Propanenitrile, 3-(methylamino)- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 9. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

Fundamental Synthesis Pathways for 3-(Methylamino)benzonitrile: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Drug Development Professionals

Abstract

3-(Methylamino)benzonitrile is a pivotal structural motif and a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its utility stems from the unique electronic interplay between the electron-donating methylamino group and the electron-withdrawing nitrile functionality, which allows for diverse downstream chemical transformations. This guide provides an in-depth analysis of the core synthetic strategies for accessing this key intermediate. We will move beyond simple procedural lists to dissect the underlying chemical principles, the rationale for specific reagent choices, and the practical considerations for each pathway. This document is intended for researchers, process chemists, and drug development professionals seeking a robust and field-proven understanding of how to efficiently synthesize this compound.

Introduction: The Strategic Importance of this compound

The benzonitrile core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of diseases.[1] The addition of a methylamino group at the meta-position introduces a key vector for molecular recognition and can significantly modulate a compound's physicochemical properties, such as solubility and basicity. Consequently, reliable and scalable access to this compound (CAS No. 64910-52-7) is a critical starting point for many drug discovery and development programs.[2][3]

This guide will focus on three primary and industrially relevant synthetic paradigms:

-

Direct N-Alkylation of 3-Aminobenzonitrile: A classical and straightforward approach.

-

Reductive Amination of 3-Cyanobenzaldehyde: A highly efficient method for forming the C-N bond.

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A modern, powerful, and versatile strategy.

Each pathway will be evaluated based on its mechanistic underpinnings, substrate scope, potential for scale-up, and overall efficiency.

Pathway I: Direct N-Alkylation of 3-Aminobenzonitrile

This method represents the most conceptually direct route, involving the formation of a C-N bond by reacting the nucleophilic nitrogen of 3-aminobenzonitrile with a methylating agent.

Mechanistic Rationale and Causality

The synthesis begins with 3-aminobenzonitrile, a readily available starting material.[4] The primary amine is a potent nucleophile that can attack an electrophilic methyl source. The core challenge in this pathway is achieving selective mono-methylation. Over-alkylation to the tertiary amine, N-methyl-N-(3-cyanophenyl)methylamine, is a common side reaction.

Controlling Selectivity: The key to a successful outcome lies in carefully controlling the reaction stoichiometry and conditions.

-

Base Selection: A non-nucleophilic base is crucial to deprotonate the amine, enhancing its nucleophilicity without competing in the alkylation. Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often employed. The choice depends on the reactivity of the alkylating agent and the desired reaction temperature.

-

Solvent Choice: Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can solvate the cationic species without interfering with the nucleophile.

-

Stoichiometry: Using a slight excess of the amine relative to the methylating agent can favor the mono-alkylated product.

Visualizing the N-Alkylation Pathway

Caption: N-Alkylation of 3-aminobenzonitrile to yield the target product.

Field-Proven Experimental Protocol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add methyl iodide (1.1 eq) dropwise over 15 minutes. Causality Note: Slow addition at low temperature helps to dissipate the exothermic heat of reaction and minimize the formation of the di-methylated byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. The product is often extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual DMF, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is concentrated under reduced pressure. Purification is typically achieved via column chromatography on silica gel to separate the desired mono-methylated product from any unreacted starting material and the di-methylated side product.

Pathway II: Reductive Amination of 3-Cyanobenzaldehyde

Reductive amination is a highly reliable and efficient two-step, one-pot process that forms amines from a carbonyl compound and an amine.[5] This pathway is often preferred for its high selectivity and milder reaction conditions compared to direct alkylation.

Mechanistic Rationale and Causality

The reaction proceeds via the initial formation of an imine (or its protonated form, the iminium ion) from the condensation of 3-cyanobenzaldehyde and methylamine.[6][7] This intermediate is then reduced in situ to the desired secondary amine.

The Critical Choice of Reducing Agent: The success of this pathway hinges on using a reducing agent that is selective for the iminium ion in the presence of the starting aldehyde.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice.[8][9] It is mild enough not to reduce the aldehyde at neutral or slightly acidic pH but is reactive enough to rapidly reduce the iminium ion as it forms. Trustworthiness Note: NaBH₃CN is toxic and generates HCN under strongly acidic conditions, requiring careful handling.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This has become the reagent of choice for many applications.[9] It is less toxic, non-hygroscopic, and readily reduces iminium ions without the need for pH control. It is effective in a variety of solvents, including dichloromethane (DCM) and dichloroethane (DCE).

Visualizing the Reductive Amination Workflow

Caption: Reductive amination pathway from aldehyde to secondary amine.

Field-Proven Experimental Protocol

-

Setup: To a round-bottom flask, add 3-cyanobenzaldehyde (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add a solution of methylamine (1.2 eq, often used as a solution in THF or water). If using an aqueous solution, the addition of a drying agent like anhydrous MgSO₄ may be beneficial.

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.[10] Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Causality Note: Portion-wise addition helps control any gas evolution and exothermic effects.

-

Reaction: Stir at room temperature for 8-12 hours or until reaction completion is confirmed by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.

Pathway III: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[11][12] It allows for the coupling of an aryl halide or triflate with an amine, offering exceptional functional group tolerance and broad substrate scope.[13]

Mechanistic Rationale and Causality

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., 3-bromobenzonitrile) to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: This is the product-forming step, where the C-N bond is formed, and the Pd(0) catalyst is regenerated.

The Catalyst System is Paramount:

-

Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) species.

-

Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the crucial reductive elimination step. Ligands like XPhos, RuPhos, or BINAP have proven highly effective for this type of transformation.[11] The ligand stabilizes the palladium center and promotes the desired reactivity.

-

Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a frequent and effective choice.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Experimental Protocol

-

Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk flask or sealed tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Reagent Addition: Add the 3-halobenzonitrile (e.g., 3-bromobenzonitrile, 1.0 eq).

-

Solvent/Amine: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Add the methylamine (1.2-1.5 eq, often from a solution in THF).

-

Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C). Causality Note: Heating is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing with an organic solvent like ethyl acetate.

-

Purification: The filtrate is concentrated, and the residue is purified by column chromatography to yield the pure product.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

| N-Alkylation | 3-Aminobenzonitrile | CH₃I, K₂CO₃, DMF | Simple, direct, inexpensive reagents. | Risk of over-alkylation, requires careful control, CH₃I is toxic. |

| Reductive Amination | 3-Cyanobenzaldehyde | CH₃NH₂, NaBH(OAc)₃ | High selectivity, mild conditions, good yields. | Requires aldehyde starting material, borohydride reagents can be moisture-sensitive. |

| Buchwald-Hartwig | 3-Halobenzonitrile | Pd Catalyst, Ligand, Base | Excellent functional group tolerance, high yields, broad scope. | Expensive catalyst/ligand, requires strict inert conditions, potential for heavy metal contamination.[11][12] |

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several robust pathways.

-

For cost-effective, large-scale synthesis where the starting material is readily available, Reductive Amination often presents the optimal balance of efficiency, selectivity, and operational simplicity.

-

For early-stage discovery and analog synthesis , where functional group tolerance is paramount, the Buchwald-Hartwig Amination is unparalleled in its versatility, despite the higher cost.

-

Direct N-Alkylation , while conceptually simple, often presents selectivity challenges that can complicate purification and reduce overall yield, making it less favorable for complex or scalable applications.

The choice of synthesis route is ultimately a strategic decision dictated by project stage, scale, cost considerations, and available expertise. A thorough understanding of the mechanistic principles behind each method, as outlined in this guide, empowers the research and development scientist to make the most informed and effective choice for their specific objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 64910-52-7 | PCA91052 [biosynth.com]

- 4. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methylamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Chemical reactivity profile of 3-(Methylamino)benzonitrile

An In-depth Technical Guide to the Chemical Reactivity Profile of 3-(Methylamino)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound (CAS No. 64910-52-7), a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's unique electronic architecture, arising from the interplay between a secondary amine and a nitrile group at the meta position, imparts a versatile and nuanced reactivity profile. This document explores the electronic and steric factors governing its behavior, details its synthetic pathways, and examines the reactivity of the aromatic ring and its distinct functional groups through electrophilic substitution, nucleophilic reactions, reductions, and cyclizations. By synthesizing theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for scientists leveraging this scaffold in the development of novel pharmaceuticals and advanced materials.

Introduction and Physicochemical Profile

This compound is a substituted aromatic nitrile featuring an electron-donating methylamino group (-NHCH₃) and an electron-withdrawing nitrile group (-C≡N) positioned meta to each other on a benzene ring. This arrangement creates a molecule with distinct nucleophilic (the amine) and electrophilic (the nitrile and the aromatic ring under certain conditions) centers, making it a versatile building block. Its derivatives are explored in various research domains, including as intermediates for pharmaceuticals and specialty chemicals like dyes.[1] The strategic placement of the functional groups dictates the regioselectivity of its reactions and the stability of its intermediates, a core theme that will be explored throughout this guide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂ | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| CAS Number | 64910-52-7 | [2][3] |

| Physical Form | Solid or liquid | |

| Boiling Point | 259.8 °C | [3] |

| Storage Temperature | Room temperature, sealed in dry, dark place | |

| InChI Key | XLZUKBAAILMFSU-UHFFFAOYSA-N |

The Electronic Architecture: A Duality of Influence

The reactivity of this compound is fundamentally governed by the electronic tug-of-war between its two functional groups. Understanding their individual and combined effects is crucial for predicting reaction outcomes.

-

The Methylamino Group (-NHCH₃): As a secondary amine, this group is a potent activating group in electrophilic aromatic substitution. Through its lone pair of electrons, it exerts a strong positive resonance effect (+R), donating electron density into the benzene ring. This is supplemented by a weak positive inductive effect (+I) from the methyl group. Consequently, it directs incoming electrophiles to the ortho and para positions (C2, C4, C6).[4][5]

-

The Nitrile Group (-C≡N): The cyano group is a classic deactivating group . The electronegative nitrogen atom polarizes the triple bond, making the carbon atom electron-deficient. This deficiency is relayed to the aromatic ring through both a strong negative inductive effect (-I) and a negative resonance effect (-R), withdrawing electron density.[6][7] This deactivation makes electrophilic attack more difficult and directs incoming electrophiles to the meta position (C5 relative to the nitrile).[6]

Combined Influence: In this compound, these effects are superimposed. The powerful activating and directing influence of the methylamino group dominates the reactivity of the aromatic ring. Therefore, electrophilic attack is overwhelmingly favored at the positions activated by the amine: C2, C4, and C6. The deactivating nature of the nitrile group serves primarily to moderate the overall reactivity compared to a molecule like N-methylaniline.

Caption: Electronic landscape of this compound.

Synthesis Pathways

The preparation of this compound can be achieved through several synthetic strategies, most commonly involving the modification of a pre-existing aminobenzonitrile or the introduction of the nitrile group onto an N-methylaniline precursor. A prevalent method is the cyanation of a corresponding halo-aniline derivative.

Protocol 1: Synthesis via Rosenmund-von Braun Cyanation

This protocol outlines the synthesis from 3-bromo-N-methylaniline, leveraging a metal-catalyzed cyanation reaction. This method is an adaptation of classical cross-coupling chemistry.[8]

Materials:

-

3-bromo-N-methylaniline

-

Copper(I) cyanide (CuCN)

-

Pyridine or N,N-Dimethylformamide (DMF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for reflux and workup

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-N-methylaniline (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous pyridine or DMF to the flask under an inert atmosphere. The volume should be sufficient to create a stirrable slurry.

-

Heating: Heat the reaction mixture to reflux (typically 150-200°C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ammonia or ethylenediamine to complex the copper salts.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity Profile

Electrophilic Aromatic Substitution (SEAr)

As established, the methylamino group dictates the regioselectivity of SEAr reactions.[9][10] The positions ortho and para to the amine (C2, C4, C6) are highly activated and nucleophilic.

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will readily introduce a halogen at the C4 (para) position, and to a lesser extent, the C2 and C6 (ortho) positions. Steric hindrance from the N-methyl group may slightly disfavor substitution at the C2 position compared to C6.

-

Nitration and Sulfonation: These reactions must be conducted under carefully controlled, non-acidic, or mildly acidic conditions. Strong acidic media (e.g., concentrated H₂SO₄/HNO₃) will protonate the basic methylamino group, converting it into a deactivating, meta-directing -NH₂CH₃⁺ group, which would shut down the desired reaction.

Reactivity of the Methylamino Group

The nitrogen atom's lone pair makes it a nucleophilic and basic center, although its basicity is attenuated by the electron-withdrawing effect of the meta-nitrile group.[11]

-

N-Acylation/N-Sulfonylation: The methylamino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding amides or sulfonamides. This reaction is often used as a protecting strategy or to introduce new functional moieties.

-

N-Alkylation: Further alkylation is possible but can be challenging to control, potentially leading to the formation of a quaternary ammonium salt.

Reactivity of the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles, particularly after activation.[6][11]

-

Reduction to Amine: The nitrile can be selectively reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂, Raney Nickel). This transformation is valuable for creating flexible linkers in drug molecules. The resulting compound, 3-(aminomethyl)-N-methylaniline, is a useful diamine intermediate.

-

Hydrolysis to Carboxylic Acid: Under harsh acidic or basic conditions with prolonged heating, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 3-(methylamino)benzoic acid. Partial hydrolysis to the amide is also possible under milder conditions.[12]

-

Cyclization Reactions: The nitrile group is an excellent electrophile for intramolecular cyclization reactions. For instance, if a nucleophilic center is introduced elsewhere in the molecule (e.g., at the C2 position), acid-mediated activation of the nitrile can trigger ring formation.[13] This strategy is employed in the synthesis of various heterocyclic systems.[1][14]

Caption: Overview of the chemical reactivity of this compound.

Applications in Research and Development

The trifecta of reactivity—at the ring, the amine, and the nitrile—makes this compound a valuable scaffold in drug discovery and materials science.

-

Medicinal Chemistry: Related aminobenzonitrile structures are foundational in medicinal chemistry.[11][15] The core can be elaborated to target a wide range of biological systems. For example, 3-aminobenzonitrile derivatives have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), which has implications for psychiatric disorders.[16] The ability to reduce the nitrile to a flexible aminomethyl linker or to use the amine as a handle for further substitution allows for systematic structure-activity relationship (SAR) studies. It has also been used as a linker in the synthesis of cyclic peptides, which are of growing importance in drug development due to their high binding affinity and stability.[1]

-

Materials Science: Aminobenzonitriles are precursors in the synthesis of dyes and pigments. The combination of a donor (amine) and acceptor (nitrile) group connected by a π-conjugated system can lead to molecules with interesting photophysical properties, relevant for organic electronics and sensor development.

Safety and Handling